molecular formula C12H15ClN2O B13445328 1-(Benzofuran-4-yl)piperazine hydrochloride

1-(Benzofuran-4-yl)piperazine hydrochloride

Cat. No.: B13445328
M. Wt: 238.71 g/mol
InChI Key: ZMUMNTUIKATVMT-UHFFFAOYSA-N
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Description

1-(Benzofuran-4-yl)piperazine hydrochloride is a chemical compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic compound known for its wide range of biological activities, while piperazine is a well-known scaffold in medicinal chemistry

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)piperazine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H

InChI Key

ZMUMNTUIKATVMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=COC3=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Benzofuran-4-yl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Benzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound.

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)piperazine hydrochloride involves its interaction with various molecular targets:

These interactions result in the compound’s pharmacological effects, including its potential use as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

1-(Benzofuran-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

1-(Benzofuran-4-yl)piperazine hydrochloride is a compound that incorporates both benzofuran and piperazine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 105684-40-0

The compound exhibits a colorless oily liquid form at room temperature with an aromatic odor .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran and piperazine possess significant antimicrobial properties. For instance, a hybrid compound featuring piperazine and substituted-benzofuran showed promising activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, outperforming traditional antibiotics like ethambutol .

CompoundMIC (µg/mL)Comparison
This compound0.78 - 1.56Superior to ethambutol
Ethambutol1.56Standard reference

Antioxidant Properties

The synthesized compounds also exhibited antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The safety profile was assessed using cytotoxicity assays on human cell lines, revealing low toxicity levels and favorable selectivity indices .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.
  • Antioxidant Mechanism : The presence of the benzofuran moiety contributes to scavenging free radicals, enhancing the compound's protective effects against cellular damage.

Case Studies

A study evaluating the efficacy of various piperazine-benzofuran hybrids found that several compounds demonstrated a good safety profile with minimal cytotoxicity against human lung cancer cells (A549), indicating their potential as therapeutic agents .

Safety Profile

The toxicity assessment revealed that compounds derived from piperazine and benzofuran exhibited low toxicity levels. For example, in vitro testing showed that most compounds had IC50 values significantly higher than their MIC values, suggesting a favorable therapeutic index .

CompoundIC50 (µg/mL)MIC (µg/mL)Selectivity Index (IC50/MIC)
Hybrid A>500.78>64
Hybrid B>501.56>32

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